molecular formula C15H15NO4S B3002106 N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide CAS No. 54306-34-2

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B3002106
CAS RN: 54306-34-2
M. Wt: 305.35
InChI Key: UHFBUNPUYSAROE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide, also known as MPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various experiments, making it an attractive option for researchers in different fields.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of this compound. This compound has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and survival. This inhibition may contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase and protein kinase C. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide. One potential direction is the further exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another potential direction is the development of new this compound derivatives with improved efficacy and safety profiles. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects and potential applications.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 4-methoxyaniline and phenylsulfonyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final product. The yield of the synthesis process is typically around 60-70%, and the purity of the compound can be increased through recrystallization.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-20-13-9-7-12(8-10-13)16-15(17)11-21(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFBUNPUYSAROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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